Angiotensin (1-7)

Description

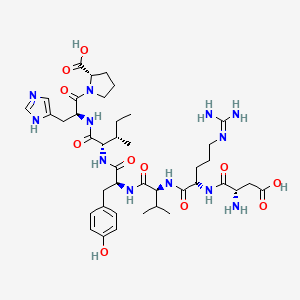

Structure

2D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H62N12O11/c1-5-22(4)33(38(61)50-29(17-24-19-45-20-47-24)39(62)53-15-7-9-30(53)40(63)64)52-36(59)28(16-23-10-12-25(54)13-11-23)49-37(60)32(21(2)3)51-35(58)27(8-6-14-46-41(43)44)48-34(57)26(42)18-31(55)56/h10-13,19-22,26-30,32-33,54H,5-9,14-18,42H2,1-4H3,(H,45,47)(H,48,57)(H,49,60)(H,50,61)(H,51,58)(H,52,59)(H,55,56)(H,63,64)(H4,43,44,46)/t22-,26-,27-,28-,29-,30-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHLMTREZMEJCG-GDTLVBQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H62N12O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

899.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39386-80-6, 51833-78-4 | |

| Record name | Angiotensin II, des-phe(8)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039386806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin I (1-7) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051833784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin 1-7 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11720 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

What is the discovery and history of Angiotensin (1-7)?

An In-Depth Technical Guide to the Discovery and History of Angiotensin (1-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Initially overlooked as an inactive metabolite of the Renin-Angiotensin System (RAS), Angiotensin-(1-7) [Ang-(1-7)] has emerged as a pleiotropic hormone with significant biological actions, many of which directly counteract the effects of the system's primary effector, Angiotensin II (Ang II). The discovery of its dedicated receptor, Mas, and a key synthesizing enzyme, Angiotensin-Converting Enzyme 2 (ACE2), solidified the existence of a protective axis within the RAS, now known as the ACE2/Ang-(1-7)/Mas axis. This axis is a critical regulator of cardiovascular and neurological function, exerting vasodilatory, anti-proliferative, anti-inflammatory, and neuroprotective effects. This guide provides a comprehensive overview of the discovery and history of Ang-(1-7), details key experimental methodologies, summarizes critical quantitative data, and illustrates the core signaling pathways.

Discovery and History: A Paradigm Shift in the Renin-Angiotensin System

The understanding of the Renin-Angiotensin System has evolved from a linear cascade culminating in the vasoconstrictor Ang II to a more complex, balanced system with opposing arms. The discovery of Ang-(1-7) was central to this paradigm shift.

-

Early Observations and First Biological Activity (Pre-1990s): For decades after the discovery of Ang II, smaller peptide fragments were considered mere breakdown products. This view began to change in 1988 when two pivotal discoveries were made. Santos et al. demonstrated that Ang-(1-7) was a principal product of Angiotensin I metabolism in brain tissue, formed independently of Angiotensin-Converting Enzyme (ACE).[1][2][3][4] In the same year, Schiavone et al. reported the first biological action of the heptapeptide: its ability to stimulate vasopressin release from hypothalamic explants.[1][2][4] The first in vivo cardiovascular effects were described a year later by Campagnole-Santos et al.[4]

-

The Search for a Unique Receptor (1990s): Researchers observed that the physiological effects of Ang-(1-7), such as vasodilation and modulation of the baroreflex, were distinct from and often opposed to those of Ang II.[1] Furthermore, these actions were not blocked by AT1 or AT2 receptor antagonists, providing strong evidence for a novel, specific receptor.[1][5] This hypothesis was significantly bolstered in 1994 with the development of a selective Ang-(1-7) antagonist, [D-Ala⁷]-Ang-(1-7), commonly known as A-779.[1][6]

-

Identification of Key Components: ACE2 and the Mas Receptor (2000-2003): The molecular components of the protective axis were unveiled in the early 2000s.

-

ACE2 Discovery (2000): Two independent groups discovered ACE2, a homolog of ACE.[2][4] It was soon demonstrated that ACE2 efficiently cleaves Ang II to form Ang-(1-7), establishing the primary enzymatic pathway for its production and positioning ACE2 as a critical node in the balance between the RAS arms.[2]

-

Mas Receptor Identification (2003): The final piece of the puzzle was put in place when Santos and colleagues definitively identified the G protein-coupled receptor Mas as the endogenous receptor for Ang-(1-7).[1][7] Using Mas-deficient (knockout) mice, they demonstrated a complete lack of Ang-(1-7) binding in the kidney and an abolished physiological response (antidiuresis).[7] Concurrently, they showed specific binding of radiolabeled Ang-(1-7) to Mas-transfected cells.[7]

-

This series of discoveries firmly established the ACE2/Ang-(1-7)/Mas axis as the protective, counter-regulatory arm of the RAS, launching a new era of research into its therapeutic potential for cardiovascular, renal, and neurological diseases.[8][9]

Table 1: Timeline of Key Discoveries

| Year | Discovery | Key Researchers/Group | Significance |

| 1988 | Identification of Ang-(1-7) as a major, ACE-independent metabolite of Ang I in the brain.[1][2][4] | Santos et al. | Challenged the view of Ang-(1-7) as an inactive byproduct. |

| 1988 | First report of a biological action: stimulation of vasopressin release.[1][4] | Schiavone et al. | Established Ang-(1-7) as a bioactive peptide. |

| 1994 | Development of the first selective Ang-(1-7) antagonist, A-779.[1][6] | Santos, Tallant et al. | Provided strong pharmacological evidence for a distinct Ang-(1-7) receptor. |

| 2000 | Discovery of Angiotensin-Converting Enzyme 2 (ACE2).[2][4] | Donoghue et al.; Tipnis et al. | Identified the key enzyme responsible for converting Ang II to Ang-(1-7). |

| 2003 | Identification of the G protein-coupled receptor Mas as the receptor for Ang-(1-7).[1][7] | Santos et al. | Unveiled the complete molecular machinery of the ACE2/Ang-(1-7)/Mas axis. |

Synthesis and Metabolism

Ang-(1-7) is formed through multiple enzymatic pathways and is itself a substrate for further metabolism, highlighting the dynamic regulation of the RAS.

Synthesis Pathways:

-

From Angiotensin II (Primary Pathway): The enzyme ACE2 cleaves the C-terminal phenylalanine from Ang II to generate Ang-(1-7). This is considered the most kinetically favored pathway.[8][10][11]

-

From Angiotensin I: Ang-(1-7) can be formed directly from Ang I through the action of endopeptidases such as Neprilysin (NEP), Prolylendopeptidase (PEP), and Thimet Oligopeptidase (TOP).[3][10][12]

-

From Angiotensin-(1-9): ACE2 can cleave Ang I to form Ang-(1-9), which is then converted to Ang-(1-7) by ACE or NEP.[10][12]

Metabolism and Degradation:

-

Cleavage by ACE: Ang-(1-7) is a substrate for ACE, which removes the C-terminal dipeptide to form the inactive fragment Ang-(1-5).[8]

-

Other Pathways: NEP can degrade Ang-(1-7) to Ang-(1-4).[4][13] The peptide can also be converted to Alamandine via decarboxylation.[8]

Quantitative Data

The concentration of Ang-(1-7) varies significantly between systemic circulation and local tissue systems, where it often exerts its primary effects.

Table 2: Reported Concentrations of Angiotensin-(1-7)

| Sample Type | Organism | Concentration Range | Measurement Method | Reference(s) |

| Plasma | Human | 1.0 - 9.5 pmol/L | Radioimmunoassay (RIA) | [12][14] |

| Brain Tissue | Rat | fmol/g range | RIA-HPLC / HPLC-MS | [12] |

| Urine | Human (Normal) | 62.6 ± 22.6 pmol/L | RIA | [15] |

| Urine | Human (Hypertensive) | 39.4 ± 18.0 pmol/L | RIA | [15] |

Key Experimental Protocols

The characterization of the Ang-(1-7) system relied on the development of specific and sensitive methodologies for its measurement and functional assessment.

Measurement of Ang-(1-7) by Radioimmunoassay (RIA) with HPLC

This method combines the sensitivity of RIA with the specificity of High-Performance Liquid Chromatography (HPLC) to accurately quantify the peptide.

Methodology:

-

Blood/Tissue Collection: Samples must be collected into a pre-chilled cocktail of protease inhibitors (e.g., EDTA, o-phenanthroline, pepstatin A, and a renin inhibitor) to prevent the ex vivo generation or degradation of angiotensin peptides.[14][15]

-

Peptide Extraction: Samples are subjected to solid-phase extraction. Typically, plasma or tissue homogenates are passed through C18 or phenyl-silylsilica cartridges, which bind the peptides.[14][15]

-

Purification and Separation (HPLC): The extracted peptides are eluted and separated using reverse-phase HPLC. Fractions are collected at timed intervals.[15]

-

Quantification (RIA): Each fraction is analyzed by RIA. This involves competitive binding between the Ang-(1-7) in the sample and a radiolabeled tracer (e.g., ¹²⁵I-Ang-(1-7)) for a limited number of binding sites on a highly specific polyclonal antibody raised against Ang-(1-7).[14]

-

Data Analysis: The amount of radioactivity in the bound fraction is inversely proportional to the concentration of unlabeled Ang-(1-7) in the sample. A standard curve is generated to calculate the concentration in the unknown samples. The immunoreactive peak that co-elutes with a synthetic Ang-(1-7) standard is quantified.[15]

Receptor Binding Assay

This assay was critical in identifying Mas as the Ang-(1-7) receptor by measuring the direct interaction between the ligand and the receptor.

Methodology:

-

Preparation of Membranes: Cell membranes are prepared from either Mas-transfected cells (e.g., CHO, HEK) or from tissues of wild-type and Mas-knockout animals.[7]

-

Binding Reaction: Membranes are incubated in a buffer solution containing a constant amount of radiolabeled ¹²⁵I-Ang-(1-7).

-

Determining Specificity: Two sets of reactions are run in parallel:

-

Total Binding: Membranes + ¹²⁵I-Ang-(1-7).

-

Non-specific Binding: Membranes + ¹²⁵I-Ang-(1-7) + a large excess of unlabeled ("cold") Ang-(1-7).

-

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound ligand while allowing the unbound ligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Specific Binding is calculated as Total Binding minus Non-specific Binding. Saturation binding experiments, where the concentration of the radioligand is varied, can be used to determine the binding affinity (Kd) and receptor density (Bmax).

Functional Assay: Vascular Reactivity in Isolated Aortic Rings

This ex vivo assay measures the direct effect of Ang-(1-7) on blood vessel tone and was used to demonstrate the functional role of the Mas receptor in mediating vasodilation.

Methodology:

-

Tissue Preparation: Aortas are harvested from wild-type and Mas-knockout mice. The vessels are cleaned of surrounding tissue and cut into 2-3 mm rings.[7]

-

Mounting: Rings are mounted in an organ bath chamber filled with a physiological salt solution, gassed with 95% O₂/5% CO₂, and maintained at 37°C. The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration and Pre-constriction: The rings are allowed to equilibrate under a resting tension. To study vasodilation, the vessels are first pre-constricted with a vasoconstrictor agent such as phenylephrine or U-46619 to induce a stable tone.

-

Experimental Protocol: Once a stable contraction is achieved, cumulative concentrations of Ang-(1-7) are added to the organ bath. The resulting relaxation (decrease in tension) is recorded.

-

Pharmacological Controls: To confirm receptor specificity, experiments are repeated in the presence of the Mas receptor antagonist A-779. The absence of a relaxation response in vessels from Mas-knockout mice or in the presence of A-779 confirms that the effect is Mas-dependent.[7]

Signaling Pathways and Visualizations

Ang-(1-7) binding to the Mas receptor initiates a cascade of intracellular signals that mediate its protective effects.

Diagram 1: The Renin-Angiotensin System (RAS) Axes

The RAS is balanced by a classical "pressor" arm and a protective "depressor" arm.

Caption: Logical relationship of the classical and protective arms of the Renin-Angiotensin System.

Diagram 2: Angiotensin-(1-7) Signaling Pathway via Mas Receptor

Activation of the Mas receptor by Ang-(1-7) triggers multiple downstream pathways associated with cardioprotection and neuroprotection.

Caption: Downstream signaling cascade following Ang-(1-7) binding to its Mas receptor.

Diagram 3: Experimental Workflow for Ang-(1-7) Measurement by RIA-HPLC

This workflow illustrates the key steps required for the accurate quantification of Ang-(1-7) from a biological sample.

Caption: A typical experimental workflow for quantifying Ang-(1-7) using RIA-HPLC.

References

- 1. Angiotensin-(1-7) and Mas: A Brief History - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angiotensin-(1-7), Angiotensin-Converting Enzyme 2, and New Components of the Renin Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Angiotensin (1-7) - Wikipedia [en.wikipedia.org]

- 4. joe.bioscientifica.com [joe.bioscientifica.com]

- 5. Central and peripheral actions of angiotensin-(1-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. pnas.org [pnas.org]

- 8. mdpi.com [mdpi.com]

- 9. mdc-berlin.de [mdc-berlin.de]

- 10. probiologists.com [probiologists.com]

- 11. Angiotensin-(1-7)-Mediated Signaling in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Angiotensin-(1-7) and Mas receptor in the brain [explorationpub.com]

- 13. scientificarchives.com [scientificarchives.com]

- 14. ovid.com [ovid.com]

- 15. academic.oup.com [academic.oup.com]

Angiotensin (1-7) as a Counter-Regulator of Angiotensin II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and physiological homeostasis. While traditionally viewed as a linear cascade culminating in the potent vasoconstrictor and pro-hypertrophic actions of Angiotensin II (Ang II), a more nuanced understanding has emerged with the discovery of a counter-regulatory axis. This axis is primarily driven by Angiotensin (1-7) [Ang-(1-7)], a heptapeptide with multifaceted effects that often directly oppose those of Ang II. This technical guide provides an in-depth exploration of the counter-regulatory relationship between Ang-(1-7) and Ang II, focusing on their divergent signaling pathways, physiological effects, and the experimental methodologies used to elucidate these functions.

Introduction: The Two Arms of the Renin-Angiotensin System

The classical RAS pathway involves the enzymatic cleavage of angiotensinogen by renin to form Angiotensin I, which is then converted by Angiotensin-Converting Enzyme (ACE) to the primary effector molecule, Ang II. Ang II exerts its potent physiological effects primarily through the Angiotensin II Type 1 Receptor (AT1R), leading to vasoconstriction, inflammation, fibrosis, and cellular growth.

In contrast, the counter-regulatory axis involves the enzyme ACE2, which cleaves Ang II to form Ang-(1-7).[1] This heptapeptide acts predominantly through the Mas receptor, a G protein-coupled receptor, to elicit effects that are largely antagonistic to those of the ACE/Ang II/AT1R axis.[2] This creates a delicate balance within the RAS, where the relative activities of these two arms dictate physiological and pathophysiological outcomes.

Signaling Pathways: A Tale of Two Receptors

The opposing actions of Ang II and Ang-(1-7) are rooted in their distinct downstream signaling cascades initiated upon binding to their respective primary receptors, AT1R and Mas.

Angiotensin II / AT1R Signaling Pathway

Activation of the AT1R by Ang II initiates a complex network of intracellular signaling events. The canonical pathway involves the coupling of the receptor to Gq/11 proteins, which in turn activates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the activation of downstream kinases such as the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and the generation of reactive oxygen species (ROS) via NADPH oxidase.[4]

Angiotensin (1-7) / Mas Receptor Signaling Pathway

In contrast to Ang II, Ang-(1-7) binding to the Mas receptor initiates signaling cascades that promote vasodilation and inhibit cell growth. A key pathway involves the activation of the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which leads to the phosphorylation and activation of endothelial Nitric Oxide Synthase (eNOS).[5] This results in the production of nitric oxide (NO), a potent vasodilator. Additionally, Ang-(1-7) can increase the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[6] This pathway can lead to the inhibition of ERK1/2 phosphorylation, thereby counteracting the proliferative signals of Ang II.[7]

Comparative Quantitative Data

The opposing effects of Ang II and Ang-(1-7) can be quantified across various biological assays. The following tables summarize key data from the literature, providing a comparative overview of their potency and efficacy.

Table 1: Receptor Binding Affinities

| Ligand | Receptor | Cell/Tissue Type | Binding Affinity (Kd/Ki) | Reference |

| Angiotensin II | AT1 | Guinea Pig Liver | ~1.5 nM (Ki) | [8] |

| Angiotensin II | AT1 | Rat Mesenteric Artery | Not Specified | |

| Angiotensin (1-7) | Mas | CHO-Mas cells | 0.83 ± 0.10 nM (Kd) | [9] |

| Angiotensin (1-7) | Mas | Human Monocytic Leukemia Cells | ~250 nM (Kd) | [10] |

| Angiotensin (1-7) | AT1 | Kidney Slices | 8.0 ± 3.2 nM (Ki) | [11] |

Table 2: Functional Responses

| Response | Peptide | EC50 / IC50 | Tissue/Cell Type | Reference |

| Vasoconstriction | Angiotensin II | 4.6 nM (EC50) | Mouse Abdominal Aorta | [12] |

| Angiotensin II | ~1 nM (EC50) | Guinea Pig Hepatocytes | [8] | |

| Vasodilation | Angiotensin (1-7) | Not Specified | Rat Mesenteric Arteries | [9] |

| Angiotensin (1-7) (Bradykinin potentiation) | 0.37 ± 0.08 nmol/L (EC50) | Canine Coronary Artery | [13] | |

| Cell Proliferation (Stimulation) | Angiotensin II | 17.9 nmol/L (EC50) | Vascular Smooth Muscle Cells | [14] |

| Angiotensin II | 1 nM (ED50) | Cultured Rat Aortic Cells | [15] | |

| Cell Proliferation (Inhibition) | Angiotensin (1-7) | Sub-nanomolar (IC50) | Human Lung Cancer Cells | [2] |

| Angiotensin (1-7) | Sub-nanomolar (IC50) | Human Breast Cancer Cells | [16] |

Table 3: Signaling Molecule Modulation

| Signaling Molecule | Peptide | Fold Change / Effect | Cell Type | Reference |

| ERK1/2 Phosphorylation | Angiotensin II | 2.3 ± 0.2-fold increase | Rat Heart | |

| Angiotensin (1-7) | Attenuates Ang II-induced increase | Rat Heart | [4] | |

| Akt Phosphorylation | Angiotensin II | No significant effect | Rat Extracardiac Tissues | [17] |

| Angiotensin (1-7) | Significant increase | Rat Extracardiac Tissues | [17][18] | |

| eNOS Activation | Angiotensin (1-7) | Significant stimulation | Human Aortic Endothelial Cells | [5] |

| Superoxide Production | Angiotensin II | 2.5-fold increase | Rat Aorta | [4] |

| Angiotensin (1-7) | Prevents Ang II-enhanced production | Rat Aorta | [4] | |

| NADPH Oxidase Activity | Angiotensin II | ~3.6-fold increase | Vascular Smooth Muscle Cells | [19] |

| Angiotensin (1-7) | Decreases Ang II-stimulated activity | Mesangial Cells | [1] | |

| cAMP Production | Angiotensin II | -39% | T47D Breast Cancer Cells | |

| Angiotensin (1-7) | +48% | T47D Breast Cancer Cells |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the functions of Ang II and Ang-(1-7).

Radioligand Binding Assay

This protocol is used to determine the binding affinity of ligands to their receptors.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and isolate the membrane fraction by centrifugation.

-

Binding Reaction: In a multi-well plate, incubate a fixed amount of membrane protein with a constant concentration of radiolabeled ligand (e.g., [¹²⁵I]Ang II or [¹²⁵I]Ang-(1-7)) and increasing concentrations of the unlabeled competitor (Ang II, Ang-(1-7), or other test compounds).

-

Incubation: Allow the binding reaction to reach equilibrium by incubating at a specific temperature for a defined period (e.g., 60 minutes at room temperature).

-

Separation: Rapidly separate the bound from the free radioligand by filtering the reaction mixture through a glass fiber filter.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki can be calculated.

Measurement of Intracellular Calcium Mobilization

This assay is used to assess Gq-coupled receptor activation.

Protocol:

-

Cell Culture: Plate cells expressing the receptor of interest (e.g., AT1R) in a multi-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

Stimulation: Place the plate in a fluorescence plate reader and add the agonist (e.g., Ang II) at various concentrations.

-

Measurement: Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

Data Analysis: Quantify the peak fluorescence response for each agonist concentration and plot a dose-response curve to determine the EC50.

Nitric Oxide (NO) Production Assay

This protocol measures the production of NO, a key second messenger in Ang-(1-7) signaling.

Protocol:

-

Cell Culture: Culture endothelial cells in a multi-well plate.

-

Stimulation: Treat the cells with the agonist (e.g., Ang-(1-7)) for a specified time.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Use the Griess reagent system to measure the concentration of nitrite (a stable metabolite of NO) in the supernatant. This involves a colorimetric reaction that can be quantified using a spectrophotometer.

-

Data Analysis: Calculate the concentration of nitrite from a standard curve and express the results as fold-change over baseline.

Reactive Oxygen Species (ROS) Production Assay

This assay quantifies the generation of ROS, a hallmark of Ang II signaling.

Protocol:

-

Cell Culture: Plate vascular smooth muscle cells or other relevant cell types in a multi-well plate.

-

Dye Loading: Load the cells with a ROS-sensitive fluorescent probe (e.g., Dihydroethidium - DHE) that fluoresces upon oxidation.

-

Stimulation: Treat the cells with the agonist (e.g., Ang II) in the presence or absence of an inhibitor (e.g., Ang-(1-7)).

-

Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader.

-

Data Analysis: Quantify the change in fluorescence as an indicator of ROS production.

Western Blotting for Protein Phosphorylation

This technique is used to measure the activation of signaling proteins like ERK1/2 and Akt.

Protocol:

-

Cell Lysis: Treat cells with agonists for various times, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2). Subsequently, incubate with a horseradish peroxidase-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and imaging system.

-

Data Analysis: Quantify the band intensity and normalize to a loading control (e.g., total ERK1/2 or β-actin) to determine the fold-change in phosphorylation.

Conclusion

The counter-regulatory actions of Ang-(1-7) against Ang II are fundamental to the homeostatic control of the renin-angiotensin system. Understanding the distinct signaling pathways and physiological effects of these two peptides is crucial for the development of novel therapeutic strategies for cardiovascular and other diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field. By leveraging these methodologies, a deeper understanding of the intricate balance within the RAS can be achieved, paving the way for innovative treatments that target this critical physiological system.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Angiotensin-(1-7) blocks the angiotensin II-stimulated superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. joe.bioscientifica.com [joe.bioscientifica.com]

- 7. oatext.com [oatext.com]

- 8. researchgate.net [researchgate.net]

- 9. Angiotensin-converting enzyme 2 and angiotensin 1–7: novel therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Angiotensin receptor subtype 1 mediates angiotensin II enhancement of isoproterenol-induced cyclic AMP production in preglomerular microvascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. The Renin–Angiotensin-Aldosterone System, Nitric Oxide, and Hydrogen Sulfide at the Crossroads of Hypertension and COVID-19: Racial Disparities and Outcomes [mdpi.com]

- 13. journals.physiology.org [journals.physiology.org]

- 14. researchgate.net [researchgate.net]

- 15. Angiotensin (1-7) Inhibits Ang II-mediated ERK1/2 Activation by Stimulating MKP-1 Activation in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. journals.physiology.org [journals.physiology.org]

- 18. ahajournals.org [ahajournals.org]

- 19. aacrjournals.org [aacrjournals.org]

The ACE2/Angiotensin (1-7)/Mas Axis: A Comprehensive Technical Guide to its Physiological Functions

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular, renal, and fluid homeostasis. Historically, the RAS was primarily understood through its "classical" axis: the Angiotensin-Converting Enzyme (ACE), Angiotensin II (Ang II), and the Ang II Type 1 Receptor (AT1R), a pathway associated with vasoconstriction, inflammation, fibrosis, and cellular proliferation.[1][2] However, the discovery of Angiotensin-Converting Enzyme 2 (ACE2) has unveiled a counter-regulatory axis, the ACE2/Angiotensin (1-7)/Mas axis, which opposes the actions of the classical pathway.[3][4][5] This axis, comprising ACE2, its primary product Angiotensin (1-7) [Ang-(1-7)], and the Mas receptor, is now recognized for its profound protective effects across multiple organ systems.[6][7][8] Activation of this pathway promotes vasodilation, anti-inflammatory responses, and anti-fibrotic activity, making it a highly attractive target for therapeutic intervention in a range of pathologies, including cardiovascular disease, kidney disease, and pulmonary disorders.[9][10][11] This technical guide provides an in-depth exploration of the physiological functions of the ACE2/Ang-(1-7)/Mas axis, its signaling mechanisms, quantitative experimental data, and key methodologies for its investigation.

Core Components of the Protective RAS Axis

The ACE2/Ang-(1-7)/Mas axis functions as an endogenous counter-regulatory mechanism to the classical ACE/Ang II/AT1R axis.[1][6][9] The physiological balance between these two arms is crucial for maintaining homeostasis.[1]

-

Angiotensin-Converting Enzyme 2 (ACE2): A zinc-dependent metalloproteinase and a homolog of ACE, ACE2 is a key enzyme in this protective pathway.[12] Its primary role is to metabolize Ang II into the heptapeptide Ang-(1-7), thereby reducing the substrate available for the pro-inflammatory AT1R and generating the ligand for the protective Mas receptor.[1][10][12] ACE2 exhibits a catalytic efficiency for Ang II that is approximately 400-fold higher than for Angiotensin I (Ang I).[8] ACE2 is widely expressed, found on pulmonary endothelial cells, type II alveolar epithelial cells, arterial and venous endothelial cells, arterial smooth muscle cells, and in the heart, kidneys, and brain.[9][12][13]

-

Angiotensin-(1-7) [Ang-(1-7)]: This biologically active heptapeptide is the primary effector of the protective RAS axis.[6] It is formed primarily through the cleavage of Ang II by ACE2, but can also be generated from Ang I.[3][4] Ang-(1-7) exerts effects that are generally opposite to those of Ang II, including vasodilation, anti-proliferation, anti-fibrosis, and anti-inflammation.[6][9][10]

-

Mas Receptor (MasR): A G protein-coupled receptor (GPCR), the Mas receptor is the functional binding site for Ang-(1-7).[6][10] Activation of the Mas receptor initiates a cascade of intracellular signaling events that mediate the beneficial effects of Ang-(1-7).[4] MasR expression has been identified in numerous tissues, including the heart, kidney, lung, brain, and vascular endothelium.[14]

Signaling Pathways of the ACE2/Ang-(1-7)/Mas Axis

Activation of the Mas receptor by Ang-(1-7) triggers multiple downstream signaling pathways that collectively counter the detrimental effects of the Ang II/AT1R axis. The binding of Ang-(1-7) to MasR often leads to the activation of Phosphoinositide 3-kinase (PI3K) and the subsequent phosphorylation of Akt.[15] This in turn activates endothelial Nitric Oxide Synthase (eNOS), leading to the production of Nitric Oxide (NO), a potent vasodilator.[15][16]

Furthermore, the Ang-(1-7)/MasR axis inhibits signaling pathways activated by Ang II. It can attenuate the activation of NADPH oxidase, thereby reducing the production of reactive oxygen species (ROS) and mitigating oxidative stress.[16][17] This axis also interferes with pro-inflammatory signaling by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for inflammatory cytokines.[17] In some contexts, Ang-(1-7) has been shown to attenuate the activation of MAP kinases (p38, Erk1/2) stimulated by Ang II.[14]

Caption: Signaling pathways of the ACE2/Ang-(1-7)/Mas axis counter-regulating the classical RAS.

Physiological Functions and Quantitative Effects

The protective actions of the ACE2/Ang-(1-7)/Mas axis are observed across numerous physiological systems.

Cardiovascular System

This axis is a key player in cardiovascular health.[3] It counteracts the hypertensive, hypertrophic, and pro-fibrotic effects of Ang II.[6][17] Activation of the axis leads to vasodilation by stimulating the release of nitric oxide and prostacyclins from endothelial cells.[1][9] It also attenuates Ang II-induced vasoconstriction.[9] In vivo studies demonstrate that enhancing this axis can reduce blood pressure and improve endothelial function.[4] Furthermore, it plays a role in cardioprotection against remodeling and heart failure.[7][8][18]

Renal System

In the kidneys, the ACE2/Ang-(1-7)/Mas axis contributes to the regulation of blood pressure and hydroelectrolyte balance.[4][6] It has been shown to exert protective effects against kidney injury and chronic kidney disease (CKD) by reducing inflammation and fibrosis.[10][11] Genetic deletion of the Mas receptor in mice has been linked to impaired renal function, including increased proteinuria.[4] Conversely, activation of the axis has shown promise in reducing the progression of CKD in animal models.[11]

Respiratory System

The axis is crucial for pulmonary health, with ACE2 being highly expressed in the lungs.[12] It provides significant protection against acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and pulmonary fibrosis.[12][19] Studies have shown that ACE2 expression is often downregulated during lung injury, and restoring its levels can be protective.[19][20] Ang-(1-7) has been shown to reduce inflammatory cell infiltration and subsequent fibrosis in models of lung inflammation.[20]

Anti-inflammatory and Anti-fibrotic Roles

A major function of the ACE2/Ang-(1-7)/Mas axis is the modulation of inflammation and fibrosis.[10][21][22] Ang-(1-7) exerts inhibitory effects on inflammatory processes, including leukocyte migration and the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[10][21] It also increases the expression of the anti-inflammatory cytokine IL-10.[21] By counteracting the pro-fibrotic actions of Ang II, this axis reduces collagen deposition and the expression of transforming growth factor-β (TGF-β), a key mediator of fibrosis.[18][20]

Quantitative Data from Key Experiments

The following tables summarize quantitative findings from studies investigating the ACE2/Ang-(1-7)/Mas axis.

Table 1: Circulating Angiotensin Peptide Levels in Human Subjects

| Condition | Ang-(1-7) (pg/mL) | Ang II (pg/mL) | Study Population | Reference |

|---|---|---|---|---|

| Severe COVID-19 | 14.0 ± 2.32 | 6.03 ± 1.18 | 19 ICU Patients | [23] |

| Non-COVID-19 | 7.49 ± 1.42 | 10.7 ± 1.87 | 19 Volunteers |[23] |

Table 2: Effects of Ang-(1-7) Administration in Animal Models

| Model | Treatment | Outcome Measure | Result | Reference |

|---|---|---|---|---|

| Rat Pulmonary Fibrosis (Bleomycin-induced) | Lentiviral Ang-(1-7) gene transfer | Right Ventricular Systolic Pressure (RVSP) | Bleomycin: 60.1 ± 1.9 mmHgBleomycin + Lenti-Ang-(1-7): 36.3 ± 1.7 mmHg (p < 0.05) | [18] |

| Rat Pulmonary Fibrosis (Bleomycin-induced) | Lentiviral Ang-(1-7) gene transfer | Lung Collagen Content (% of total area) | Bleomycin: 25.4 ± 1.8%Bleomycin + Lenti-Ang-(1-7): 12.1 ± 1.3% (p < 0.05) | [18] |

| Rat Pulmonary Hypertension (MCT-induced) | Lentiviral Ang-(1-7) gene transfer | Right Ventricular Systolic Pressure (RVSP) | MCT: 72.4 ± 3.5 mmHgMCT + Lenti-Ang-(1-7): 46.5 ± 2.8 mmHg (p < 0.05) | [18] |

| Rat Model of Diabetic Nephropathy | Ang-(1-7) infusion (400 ng/kg/min for 12 weeks) | Glomerulosclerosis Index | Diabetic Control: 2.1 ± 0.1Diabetic + Ang-(1-7): 1.4 ± 0.1 (p < 0.05) |[24] |

Key Experimental Protocols

Investigating the ACE2/Ang-(1-7)/Mas axis requires specific and sensitive methodologies.

Measurement of Angiotensin Peptides in Plasma

The accurate quantification of low-concentration peptides like Ang-(1-7) is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity.[23][25]

Protocol Outline (LC-MS/MS):

-

Patient/Subject Preparation: The patient should be on a normal sodium diet. Medications known to affect the RAS (e.g., ACE inhibitors, ARBs, diuretics, spironolactone) should be noted and preferably discontinued for a set period (e.g., 4-6 weeks for spironolactone) if clinically permissible.[26] A recumbent posture for at least 30 minutes prior to collection is recommended.[26]

-

Blood Collection: Draw blood into a chilled lavender-top (EDTA) tube to inhibit enzymatic degradation of peptides.[26]

-

Immediate Processing: Place the tube in an ice-water bath immediately.[26]

-

Centrifugation: Centrifuge the sample in a refrigerated centrifuge to separate plasma.[26]

-

Plasma Aspiration and Storage: Promptly transfer the plasma to a plastic vial and immediately freeze at -80°C until analysis.[26]

-

Sample Preparation for LC-MS/MS: This typically involves solid-phase extraction (SPE) to concentrate the peptides and remove interfering substances from the plasma matrix.

-

LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The liquid chromatography step separates the different angiotensin peptides, and the tandem mass spectrometry step provides precise detection and quantification based on mass-to-charge ratios. The method can achieve a Lower Limit of Measurement Interval (LLMI) as low as 5 pg/mL.[25]

Gene Expression Analysis of Axis Components

Quantitative real-time PCR (RT-qPCR) is commonly used to measure the mRNA expression levels of ACE2 and the Mas receptor in cells or tissues.

Protocol Outline (RT-qPCR):

-

RNA Isolation: Isolate total RNA from target cells (e.g., human CD34+ cells) or homogenized tissue using a commercial kit (e.g., Aurum Total RNA Mini Kit).[27]

-

Purity and Concentration Assessment: Determine RNA purity and concentration using a spectrophotometer (e.g., NanoDrop).[27]

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit).[27]

-

Real-Time PCR: Perform RT-qPCR using a thermal cycler with specific gene expression assays (e.g., TaqMan probes) for the target genes (e.g., ACE2, MasR) and a housekeeping gene (e.g., β-actin) for normalization.[27]

-

Data Analysis: Analyze the results using the comparative CT (2-ΔΔCT) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[27]

In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis

This is a widely used animal model to study the effects of therapeutic agents on lung fibrosis, where the ACE2/Ang-(1-7)/Mas axis has shown protective effects.[18]

Caption: Experimental workflow for a bleomycin-induced pulmonary fibrosis model in rats.

Conclusion and Therapeutic Implications

The ACE2/Angiotensin (1-7)/Mas axis represents a fundamental protective pathway within the Renin-Angiotensin System. Its pleiotropic actions—promoting vasodilation, reducing inflammation, and inhibiting fibrosis—position it as a powerful endogenous mechanism for maintaining organ health, particularly in the cardiovascular, renal, and pulmonary systems.[6][9][12] The clear counter-regulatory relationship with the classical ACE/Ang II/AT1R axis highlights its significance in pathophysiology; a disruption in the balance favoring the classical axis contributes to disease progression.[8]

For drug development professionals, this axis presents a wealth of therapeutic targets. Strategies are no longer limited to simply blocking the classical axis with ACE inhibitors or ARBs. Novel approaches include:

-

Recombinant human ACE2 (rhACE2): Directly boosts the conversion of Ang II to Ang-(1-7).

-

ACE2 Activators: Small molecules that enhance the enzymatic activity of endogenous ACE2.[1]

-

Ang-(1-7) Mimetics and Oral Formulations: Development of stable agonists for the Mas receptor, including formulations that permit oral administration.[4][17]

Continued research into the intricate signaling and regulatory mechanisms of the ACE2/Ang-(1-7)/Mas axis will undoubtedly pave the way for innovative treatments for a host of chronic and acute diseases.[10]

References

- 1. ovid.com [ovid.com]

- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 3. journals.physiology.org [journals.physiology.org]

- 4. The ACE2/Angiotensin-(1–7)/MAS Axis of the Renin-Angiotensin System: Focus on Angiotensin-(1–7) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdc-berlin.de [mdc-berlin.de]

- 6. scientificarchives.com [scientificarchives.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. ahajournals.org [ahajournals.org]

- 9. portlandpress.com [portlandpress.com]

- 10. ACE2, angiotensin-(1-7) and Mas receptor axis in inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting renal damage: The ACE2/Ang-(1-7)/mas axis in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Angiotensin-Converting Enzyme 2/Angiotensin-(1-7)/Mas Receptor Axis: Emerging Pharmacological Target for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Angiotensin-(1-7) and Mas receptor in the brain [explorationpub.com]

- 14. ACE2/ANG-(1–7)/Mas pathway in the brain: the axis of good - PMC [pmc.ncbi.nlm.nih.gov]

- 15. europeanreview.org [europeanreview.org]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. Frontiers | The Angiotensin-(1-7)/Mas Axis Counteracts Angiotensin II-Dependent and -Independent Pro-inflammatory Signaling in Human Vascular Smooth Muscle Cells [frontiersin.org]

- 18. atsjournals.org [atsjournals.org]

- 19. sbh.org.br [sbh.org.br]

- 20. mdpi.com [mdpi.com]

- 21. ACE2, angiotensin-(1-7) and Mas receptor axis in inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benthamdirect.com [benthamdirect.com]

- 23. publications.ersnet.org [publications.ersnet.org]

- 24. researchgate.net [researchgate.net]

- 25. Development and validation of an LC-MS/MS method for the simultaneous quantitation of angiotensin (1-7), (1-8), (1-9) and (1-10) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mayocliniclabs.com [mayocliniclabs.com]

- 27. Activation of the ACE2/Angiotensin-(1–7)/Mas Receptor Axis Enhances the Reparative Function of Dysfunctional Diabetic Endothelial Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

Angiotensin (1-7) Signaling in the Cardiovascular System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis. While the classical ACE/Angiotensin II/AT1 receptor axis is well-known for its role in vasoconstriction, inflammation, and fibrosis, a counter-regulatory axis has emerged as a key player in cardiovascular protection. This protective arm is centered around Angiotensin (1-7) [Ang-(1-7)], a heptapeptide metabolite of Angiotensin II, and its primary receptor, the G-protein coupled receptor Mas.[1][2][3] Ang-(1-7) opposes many of the detrimental effects of Angiotensin II, exhibiting vasodilatory, anti-inflammatory, anti-fibrotic, and anti-hypertrophic properties.[4][5][6] This technical guide provides a comprehensive overview of the core signaling pathways of Ang-(1-7) in the cardiovascular system, presents quantitative data on its effects, details key experimental protocols for its study, and provides visual representations of its molecular interactions.

Core Signaling Pathways of Angiotensin (1-7)

Ang-(1-7) exerts its pleiotropic effects in the cardiovascular system primarily through the activation of the Mas receptor.[1] This interaction initiates a cascade of downstream signaling events that ultimately mediate its beneficial actions in endothelial cells and cardiomyocytes.

Endothelial Cell Signaling: Vasodilation and Endothelial Protection

In endothelial cells, Ang-(1-7) binding to the Mas receptor predominantly activates the Phosphoinositide 3-kinase (PI3K)/Akt/endothelial Nitric Oxide Synthase (eNOS) pathway.[7][8] This leads to the production of nitric oxide (NO), a potent vasodilator.[7] The signaling cascade proceeds as follows:

-

Mas Receptor Activation: Ang-(1-7) binds to the Mas receptor on the endothelial cell surface.

-

PI3K Activation: This binding event stimulates the activity of PI3K.

-

Akt Phosphorylation: Activated PI3K phosphorylates and activates the serine/threonine kinase Akt (also known as Protein Kinase B).[2]

-

eNOS Phosphorylation and Activation: Akt, in turn, phosphorylates eNOS at its activating site (Ser1177), leading to increased NO production.[2]

-

Vasodilation: The produced NO diffuses to adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to cGMP production and vasorelaxation.

This pathway is a key mechanism by which Ang-(1-7) counteracts the vasoconstrictor effects of Angiotensin II and promotes healthy endothelial function.

Figure 1: Ang-(1-7) signaling pathway in endothelial cells leading to vasodilation.

Cardiomyocyte Signaling: Anti-Hypertrophic and Anti-Fibrotic Effects

In cardiomyocytes, Ang-(1-7) signaling counteracts the pro-hypertrophic and pro-fibrotic effects of Angiotensin II, primarily by inhibiting the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and modulating pathways involved in inflammation and fibrosis.[9][10]

-

Inhibition of MAPK/ERK Pathway: Angiotensin II, acting through its AT1 receptor, strongly activates the ERK1/2 signaling cascade, a key pathway in the development of cardiac hypertrophy. Ang-(1-7), via the Mas receptor, can inhibit Ang II-stimulated phosphorylation of ERK1/2, thereby attenuating the hypertrophic response.[9]

-

Anti-inflammatory Signaling: Ang-(1-7) has been shown to exert anti-inflammatory effects by inhibiting the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[7][11] NF-κB is a master regulator of inflammatory gene expression, and its inhibition by Ang-(1-7) can reduce the expression of pro-inflammatory cytokines in the heart.

-

Anti-Fibrotic Signaling: Cardiac fibrosis is characterized by the excessive deposition of extracellular matrix proteins, a process driven in large part by Transforming Growth Factor-beta (TGF-β). Ang-(1-7) has been shown to interfere with TGF-β signaling by inhibiting the phosphorylation of Smad2 and Smad3, key downstream effectors in the canonical TGF-β pathway.[3][6] This leads to a reduction in the expression of fibrotic genes.

Figure 2: Counter-regulatory signaling of Ang-(1-7) in cardiomyocytes.

Quantitative Data on the Cardiovascular Effects of Angiotensin (1-7)

The following tables summarize quantitative data from various preclinical studies investigating the effects of Angiotensin (1-7) on key cardiovascular parameters.

Table 1: Anti-Hypertrophic and Anti-Fibrotic Effects of Angiotensin (1-7)

| Parameter | Experimental Model | Treatment | Outcome | Reference |

| Cardiac Hypertrophy | Ang II-infused rats | Ang-(1-7) co-infusion | Significantly attenuated Ang II-induced increases in myocyte cross-sectional area. | [9] |

| Ang II-infused rats | Ang-(1-7) co-infusion | Significantly attenuated Ang II-induced cardiac hypertrophy. | [6] | |

| Cardiac Fibrosis | Ang II-infused rats | Ang-(1-7) co-infusion | Significantly attenuated Ang II-induced perivascular collagen deposition by 76%. | [6] |

| DOCA-salt hypertensive rats | Chronic Ang-(1-7) infusion | Prevented collagen deposition without affecting blood pressure or cardiac hypertrophy. | [4] |

Table 2: Hemodynamic and Endothelial Effects of Angiotensin (1-7)

| Parameter | Experimental Model | Treatment | Outcome | Reference |

| Blood Pressure | Aged mice | Chronic Ang-(1-7) infusion | Reduced systolic and mean blood pressure. | [2] |

| Hypertensive rats | Central Ang-(1-7) infusion | Decreased blood pressure. | [12] | |

| Nitric Oxide (NO) Production | Human aortic endothelial cells | Ang-(1-7) (10⁻⁷ mol/L) | 2-fold increase in NO release compared to control. | [2] |

| Vasodilation | Human atrial and adipose microvessels | Ang-(1-7) infusion | Caused vasodilation via a nitric oxide-dependent mechanism. | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate Angiotensin (1-7) signaling pathways.

Western Blotting for Phosphorylated Proteins (p-Akt, p-eNOS, p-ERK1/2)

This protocol is for the detection of phosphorylated forms of key signaling proteins in cell lysates.

Figure 3: General workflow for Western blot analysis.

a. Cell Lysis and Protein Extraction:

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

b. Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.

c. SDS-PAGE and Protein Transfer:

-

Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto a polyacrylamide gel.

-

Run the gel electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

d. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt, anti-phospho-eNOS, or anti-phospho-ERK1/2) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

e. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for the total (non-phosphorylated) protein.

Nitric Oxide (NO) Quantification using the Griess Assay

This protocol measures the concentration of nitrite (a stable breakdown product of NO) in cell culture supernatants.

a. Sample Collection:

-

Collect the cell culture supernatant from cells treated with Ang-(1-7) or control conditions.

-

Centrifuge the supernatant to remove any cellular debris.

b. Griess Reaction:

-

In a 96-well plate, add 50 µL of the collected supernatant.

-

Add 50 µL of Griess Reagent I (e.g., sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride solution) to each well.

-

Incubate for 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.

c. Measurement and Quantification:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Prepare a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Cardiomyocyte Hypertrophy Assessment by [³H]-Leucine Incorporation

This protocol measures the rate of protein synthesis as an indicator of cardiomyocyte hypertrophy.

a. Cell Culture and Treatment:

-

Culture neonatal rat ventricular myocytes (NRVMs) or other suitable cardiomyocyte cell lines.

-

Treat the cells with Ang-(1-7) or hypertrophic stimuli (e.g., Angiotensin II, phenylephrine) for the desired time period.

b. Radiolabeling:

-

During the last 4-24 hours of treatment, add [³H]-leucine to the culture medium.

c. Protein Precipitation and Scintillation Counting:

-

Wash the cells with ice-cold PBS.

-

Precipitate the proteins by adding ice-cold 10% trichloroacetic acid (TCA).

-

Wash the protein precipitate with ethanol to remove unincorporated [³H]-leucine.

-

Solubilize the protein precipitate in a sodium hydroxide solution.

-

Transfer the solubilized protein to a scintillation vial containing scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of [³H]-leucine incorporated into newly synthesized proteins.

Cardiac Fibrosis Quantification by Masson's Trichrome Staining

This histological staining method is used to visualize and quantify collagen deposition in cardiac tissue sections.

a. Tissue Preparation:

-

Fix heart tissue in 10% neutral buffered formalin and embed in paraffin.

-

Cut 5 µm thick sections and mount them on glass slides.

-

Deparaffinize and rehydrate the tissue sections.

b. Staining Procedure:

-

Mordant the sections in Bouin's solution.

-

Stain the nuclei with Weigert's iron hematoxylin.

-

Stain the cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin.

-

Differentiate in a phosphomolybdic-phosphotungstic acid solution.

-

Stain the collagen fibers with aniline blue.

-

Differentiate in 1% acetic acid solution.

-

Dehydrate the sections and mount with a coverslip.

c. Image Analysis and Quantification:

-

Acquire images of the stained tissue sections using a light microscope.

-

Use image analysis software (e.g., ImageJ) to quantify the area of blue-stained collagen relative to the total tissue area. The percentage of the blue area represents the extent of fibrosis.

Conclusion

The Angiotensin (1-7)/Mas receptor axis represents a promising therapeutic target for the treatment of cardiovascular diseases. Its signaling pathways counteract the detrimental effects of the classical RAS, leading to vasodilation, and inhibition of cardiac hypertrophy, fibrosis, and inflammation. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of Ang-(1-7) and translate these findings into novel cardiovascular therapies.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Angiotensin-(1-7) and the Regulation of Anti-Fibrotic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Angiotensin (1-7) Inhibits Ang II-mediated ERK1/2 Activation by Stimulating MKP-1 Activation in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Action of Angiotensin 1-7 in Experimental Colitis | PLOS One [journals.plos.org]

- 6. Angiotensin (1-7) Inhibits Transforming Growth Factor-Β1-Induced Epithelial-Mesenchymal Transition of Human Keratinocyte Hacat Cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suppressing inflammation by inhibiting the NF-κB pathway contributes to the neuroprotective effect of angiotensin-(1-7) in rats with permanent cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K/AKT signaling pathway plays a role in enhancement of eNOS activity by recombinant human angiotensin converting enzyme 2 in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Angiotensin-(1-7) inhibits angiotensin II-stimulated phosphorylation of MAP kinases in proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atsjournals.org [atsjournals.org]

- 11. Frontiers | Angiotensin (1-7) Attenuates Sepsis-Induced Acute Kidney Injury by Regulating the NF-κB Pathway [frontiersin.org]

- 12. Angiotensin (1-7) Decreases Myostatin-Induced NF-κB Signaling and Skeletal Muscle Atrophy [mdpi.com]

The Counter-Regulatory Role of Angiotensin (1-7) in Renal Health and Disease: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal function. While the classical ACE-Angiotensin II-AT1 receptor axis is well-recognized for its role in vasoconstriction, sodium retention, and promoting fibrosis, a counter-regulatory arm, the ACE2-Angiotensin (1-7)-Mas receptor axis, has emerged as a crucial player in maintaining renal homeostasis and mitigating kidney damage. Angiotensin (1-7) [Ang-(1-7)], a heptapeptide, exerts a plethora of beneficial effects in the kidney, including vasodilation, anti-inflammatory, anti-fibrotic, and anti-oxidative actions. This technical guide provides a comprehensive overview of the role of Ang-(1-7) in renal physiology and pathology, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development in this promising therapeutic area.

Introduction to the ACE2/Ang-(1-7)/Mas Receptor Axis

The traditional view of the RAS centers on the production of Angiotensin II (Ang II) from angiotensinogen through the actions of renin and angiotensin-converting enzyme (ACE). Ang II then binds to its type 1 (AT1) and type 2 (AT2) receptors to mediate its effects. However, the discovery of Angiotensin-Converting Enzyme 2 (ACE2) revealed a new dimension to this system. ACE2 is a carboxypeptidase that primarily converts Ang II to the heptapeptide Ang-(1-7).[1][2] Ang-(1-7) can also be formed from Angiotensin I (Ang I) via the action of neutral endopeptidases.[1] The biological effects of Ang-(1-7) are predominantly mediated by the G protein-coupled Mas receptor.[1] This ACE2/Ang-(1-7)/Mas axis is now recognized as an endogenous counter-regulatory pathway that opposes the detrimental actions of the classical RAS in the kidney.[2]

Physiological Roles of Angiotensin (1-7) in the Kidney

In the healthy kidney, Ang-(1-7) contributes to the maintenance of normal renal function through several mechanisms:

-

Renal Hemodynamics: Ang-(1-7) generally acts as a vasodilator in the renal vasculature, an effect often mediated by the release of nitric oxide (NO).[1] This vasodilation can help to regulate renal blood flow and glomerular filtration rate (GFR). However, some studies have reported no effect or even vasoconstriction at high concentrations, suggesting a complex and potentially dose-dependent role.[1]

-

Tubular Function: Ang-(1-7) has been shown to influence sodium and water transport in the renal tubules. It can induce both natriuresis and diuresis, although some conflicting reports of antidiuretic effects exist.[3] In proximal tubules, it can inhibit Na+-K+-ATPase activity, contributing to sodium excretion.[1]

-

Cellular Growth and Signaling: In proximal tubular cells, Ang-(1-7) antagonizes the growth-promoting signals of Ang II by activating protein tyrosine phosphatases like SHP-1 and inhibiting the p38 mitogen-activated protein kinase (MAPK) pathway.[3]

Pathophysiological Significance of Angiotensin (1-7) in Kidney Disease

Dysregulation of the ACE2/Ang-(1-7)/Mas axis is implicated in the pathogenesis of various kidney diseases. A decrease in the ACE2/ACE ratio, leading to reduced Ang-(1-7) and elevated Ang II levels, is a common feature in diabetic and hypertensive nephropathy.[1] Therapeutic strategies aimed at boosting Ang-(1-7) levels or activating the Mas receptor are therefore of significant interest.

Diabetic Nephropathy

In diabetic nephropathy, Ang-(1-7) has demonstrated significant renoprotective effects. It counteracts the hyperglycemia and Ang II-induced pathological changes in mesangial and proximal tubular cells.[1] Chronic administration of Ang-(1-7) in animal models of diabetic nephropathy has been shown to reduce proteinuria, ameliorate mesangial expansion, and decrease renal fibrosis and inflammation.[4] These beneficial effects are linked to the reduction of oxidative stress through the attenuation of NADPH oxidase activity and the modulation of the SIRT1-FOXO1 pathway.[4]

Hypertensive Nephropathy

Ang-(1-7) also plays a protective role in hypertensive kidney disease. In spontaneously hypertensive rats, treatment with Ang-(1-7) has been shown to reduce blood pressure, decrease proteinuria, and attenuate renal interstitial fibrosis.[5] It also reduces the renal expression of pro-inflammatory cytokines such as IL-6 and TNF-α.[1]

Acute Kidney Injury (AKI) and Chronic Kidney Disease (CKD)

In models of AKI, such as ischemia-reperfusion injury, Ang-(1-7) has been shown to mitigate renal damage by reducing inflammation and apoptosis. There is also evidence to suggest that Ang-(1-7) can attenuate the progression from AKI to CKD by modulating the RAS towards a protective state. However, some studies in models of established CKD have yielded conflicting results, with some reporting no benefit or even adverse effects, highlighting the need for further investigation into the context-dependent actions of Ang-(1-7).[6][7]

Signaling Pathways of Angiotensin (1-7) in Renal Cells

The binding of Ang-(1-7) to its Mas receptor initiates a cascade of intracellular signaling events that are largely antagonistic to those triggered by the Ang II-AT1 receptor axis.

Caption: Signaling pathway of Angiotensin (1-7) via the Mas receptor in renal cells.

Quantitative Data on the Effects of Angiotensin (1-7)

The following tables summarize the quantitative effects of Ang-(1-7) administration in various experimental models of kidney disease.

Table 1: Effects of Ang-(1-7) in Diabetic Nephropathy Models

| Parameter | Animal Model | Treatment Details | Control Group | Ang-(1-7) Treated Group | Percentage Change | Reference |

| Urinary Albumin Excretion | db/db mice | 0.5 mg/kg/day for 28 days | ~300 µ g/24h | ~100 µ g/24h | ↓ ~67% | [4] |

| Zucker diabetic fatty rats | Chronic administration | Elevated | Reduced | Significant Reduction | [4] | |

| STZ-diabetic rats | 576 µg/kg/day | Elevated | Reduced | Significant Reduction | [8] | |

| Creatinine Clearance | Zucker diabetic fatty rats | Chronic administration | Reduced | Restored to normal | Significant Improvement | [4] |

| Renal NADPH Oxidase Activity | db/db mice | 0.5 mg/kg/day for 28 days | ~250 RLU/mg/min | ~150 RLU/mg/min | ↓ ~40% | [1] |

| Diabetic SHR | 576 µg/kg/day | Elevated | Inhibited | Significant Reduction | [8] | |

| Renal Fibrosis (Mesangial Expansion) | db/db mice | 0.5 mg/kg/day for 28 days | Increased | Ameliorated | Significant Reduction | [4] |

| Systolic Blood Pressure | Zucker diabetic fatty rats | Chronic administration | ~140 mmHg | ~130 mmHg | ↓ ~7% | [4] |

Table 2: Effects of Ang-(1-7) in Hypertensive Nephropathy and CKD Models

| Parameter | Animal Model | Treatment Details | Control Group | Ang-(1-7) Treated Group | Percentage Change | Reference |

| Proteinuria | Stroke-prone SHR | 0.6 mg/kg/day for 2 weeks | Elevated | Reduced | Significant Reduction | [5] |

| 5/6 Nephrectomy rats | 576 µg/kg/day for 10 days | Increased | Significantly Increased | ↑ (Adverse effect) | [8] | |

| Systolic Blood Pressure | Stroke-prone SHR | 0.6 mg/kg/day for 2 weeks | ~200 mmHg | ~180 mmHg | ↓ ~10% | [5] |

| 5/6 Nephrectomy rats | 576 µg/kg/day for 10 days | Increased | Significantly Increased | ↑ (Adverse effect) | [8] | |

| Renal Interstitial Fibrosis | Stroke-prone SHR | 0.6 mg/kg/day for 2 weeks | Increased | Reduced | Significant Reduction | [5] |

| Relative Mesangial Area | 5/6 Nephrectomy mice | 576 µg/kg/day for 4 weeks | Increased | Significantly Increased | ↑ (Adverse effect) | [8] |

| Serum TGF-β1 | Murine I/R model | Various doses | Elevated | Reduced | Significant Reduction | |

| Renal Collagen I Expression | Murine I/R model | Various doses | Increased | Decreased | Significant Reduction |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Ang-(1-7) in renal physiology and pathology.

Measurement of Glomerular Filtration Rate (GFR) by FITC-Inulin Clearance in Mice

Principle: This method assesses GFR by measuring the clearance of intravenously injected Fluorescein isothiocyanate (FITC)-inulin from the plasma over time.

Materials:

-

FITC-inulin (Sigma-Aldrich)

-

Sterile 0.9% Saline

-

Heparinized capillary tubes

-

Microcentrifuge

-

Fluorometer

-

Anesthesia (e.g., Isoflurane)

-

Animal restraining device

Procedure:

-

Preparation of FITC-inulin: Prepare a 5% (w/v) solution of FITC-inulin in sterile 0.9% saline. Heat to dissolve and then filter-sterilize.

-

Animal Preparation: Anesthetize the mouse and record its body weight.

-

Injection: Inject a single bolus of the 5% FITC-inulin solution (e.g., 3.74 µL/g body weight) intravenously via the retro-orbital sinus or tail vein.

-

Blood Sampling: Collect small blood samples (e.g., ~20 µL) into heparinized capillary tubes from the saphenous vein at multiple time points post-injection (e.g., 3, 5, 7, 10, 15, 35, 55, and 75 minutes).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Fluorescence Measurement: Dilute the plasma samples in a suitable buffer (e.g., HEPES, pH 7.4). Measure the fluorescence of the samples using a fluorometer with excitation and emission wavelengths appropriate for FITC (e.g., 490 nm excitation, 520 nm emission).

-

Calculation: Generate a standard curve using known concentrations of FITC-inulin. Calculate the plasma concentration of FITC-inulin at each time point. GFR is then calculated using a two-compartment model of exponential decay, where GFR = Dose / (A/α + B/β), with A and B being the y-intercepts and α and β being the rate constants for the two phases of clearance.

Immunofluorescence Staining for Mas Receptor in Frozen Kidney Sections

Principle: This technique uses fluorescently labeled antibodies to visualize the localization of the Mas receptor within kidney tissue sections.

Materials:

-

Frozen kidney tissue sections (5-10 µm) on coated slides

-

Primary antibody against Mas receptor

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Antifade mounting medium with DAPI

-

Phosphate-buffered saline (PBS)

-

Acetone (pre-chilled at -20°C)

Procedure:

-

Fixation: Fix the frozen tissue sections in pre-chilled acetone for 10 minutes at -20°C.

-

Washing: Wash the slides three times for 5 minutes each with PBS.

-

Permeabilization: Incubate the sections in permeabilization buffer for 10 minutes.

-

Blocking: Block non-specific binding by incubating the sections in blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the sections with the primary antibody against the Mas receptor (diluted in blocking solution) overnight at 4°C in a humidified chamber.

-

Washing: Wash the slides three times for 5 minutes each with PBS.

-

Secondary Antibody Incubation: Incubate the sections with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.

-

Washing: Wash the slides three times for 5 minutes each with PBS, protected from light.

-

Mounting: Mount the coverslips using antifade mounting medium containing DAPI for nuclear counterstaining.

-

Imaging: Visualize the staining using a fluorescence microscope with appropriate filters.

Sirius Red Staining for Collagen in Paraffin-Embedded Kidney Tissue

Principle: Picro-Sirius Red stain specifically binds to collagen fibers, which then appear red under bright-field microscopy and show enhanced birefringence under polarized light, allowing for the quantification of fibrosis.

Materials:

-

Paraffin-embedded kidney tissue sections (4-5 µm)

-

Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)

-

Weigert's hematoxylin (optional, for nuclear counterstaining)

-

Acidified water (0.5% acetic acid in distilled water)

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Nuclear Counterstaining (Optional): Stain with Weigert's hematoxylin for 8 minutes and then wash in running tap water.

-

Staining: Immerse the slides in Picro-Sirius Red solution for 60 minutes.

-

Washing: Wash the slides in two changes of acidified water.

-

Dehydration: Dehydrate the sections through a graded series of ethanol.

-

Clearing and Mounting: Clear the sections in xylene and mount with a resinous mounting medium.

-

Analysis: Visualize under a bright-field or polarized light microscope. Quantify the fibrotic area using image analysis software.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of Ang-(1-7) in a unilateral ureteral obstruction (UUO) mouse model of renal fibrosis.

Caption: Experimental workflow for a unilateral ureteral obstruction (UUO) study.

Conclusion and Future Directions

Angiotensin (1-7) has firmly established its role as a renoprotective peptide within the complex renin-angiotensin system. Its vasodilatory, anti-inflammatory, anti-fibrotic, and anti-oxidative properties make it a highly attractive therapeutic target for a range of kidney diseases, particularly diabetic and hypertensive nephropathies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of the ACE2/Ang-(1-7)/Mas receptor axis.

Future research should focus on elucidating the context-dependent effects of Ang-(1-7), particularly in chronic kidney disease, and on developing stable, orally active Ang-(1-7) analogues or Mas receptor agonists. A deeper understanding of the downstream signaling pathways and their crosstalk with other cellular processes will be crucial for designing effective and targeted therapies to harness the full potential of this protective arm of the renin-angiotensin system for the treatment of renal pathologies.

References

- 1. med.emory.edu [med.emory.edu]

- 2. Immunofluorescence protocol for frozen sections [sites.wustl.edu]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. mmpc.org [mmpc.org]

- 5. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. U Michigan - Sirius Red staining [protocols.io]

Neuroprotective Effects of Angiotensin-(1-7) in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and fluid homeostasis. Beyond its classical pressor arm mediated by angiotensin II (Ang II), a counter-regulatory, neuroprotective axis has been identified, centered on Angiotensin-(1-7) [Ang-(1-7)]. This heptapeptide, primarily formed from Ang II by the action of angiotensin-converting enzyme 2 (ACE2), exerts its effects mainly through the G protein-coupled Mas receptor (MasR). Accumulating evidence from preclinical studies highlights the significant potential of Ang-(1-7) as a therapeutic agent in a range of neurological disorders, including stroke, traumatic brain injury (TBI), Alzheimer's disease, and Parkinson's disease. Its neuroprotective actions are multifaceted, encompassing anti-inflammatory, anti-oxidative, and anti-apoptotic mechanisms. This technical guide provides a comprehensive overview of the neuroprotective effects of Ang-(1-7) in the brain, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for researchers in the field.

The Renin-Angiotensin System: A Dual-Axis Paradigm

The traditional view of the RAS involves the conversion of angiotensinogen to angiotensin I by renin, followed by the conversion of angiotensin I to the potent vasoconstrictor Ang II by angiotensin-converting enzyme (ACE). Ang II primarily acts on the AT1 receptor to mediate vasoconstriction, inflammation, and oxidative stress.[1]

The discovery of ACE2 revealed a counter-regulatory axis. ACE2 metabolizes Ang II to form Ang-(1-7).[2] This peptide binds to the Mas receptor, initiating signaling cascades that generally oppose the actions of the Ang II/AT1 receptor axis.[1][3] This protective arm of the RAS promotes vasodilation, and has anti-inflammatory, anti-oxidative, and anti-proliferative effects.[1][3]

Mechanisms of Angiotensin-(1-7) Neuroprotection

The neuroprotective effects of Ang-(1-7) are mediated through a variety of mechanisms, primarily initiated by the activation of the Mas receptor. These mechanisms collectively contribute to the preservation of neuronal integrity and function in the face of injury or disease.

Anti-inflammatory Effects

Neuroinflammation is a key pathological feature of many neurological disorders. Ang-(1-7) has been shown to exert potent anti-inflammatory effects in the brain. It can directly act on microglial cells to reduce the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), while increasing the production of the anti-inflammatory cytokine IL-10.[4] A key target of Ang-(1-7)'s anti-inflammatory action is the transcription factor nuclear factor-kappa B (NF-κB), a master regulator of the inflammatory response.[2] By inhibiting the NF-κB pathway, Ang-(1-7) can suppress the expression of numerous pro-inflammatory genes.[2]

Anti-oxidative Stress